molecular formula C11H14Cl2N2O2 B13934246 tert-Butyl (2-amino-4,5-dichlorophenyl)carbamate

tert-Butyl (2-amino-4,5-dichlorophenyl)carbamate

Cat. No.: B13934246
M. Wt: 277.14 g/mol
InChI Key: YXOAVPVMMQLKMV-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-4,5-dichlorophenyl)carbamate: is an organic compound with the molecular formula C11H14Cl2N2O2 and a molecular weight of 277.15 g/mol . This compound is often used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-amino-4,5-dichlorophenyl)carbamate typically involves the reaction of 2-amino-4,5-dichlorophenol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which tert-Butyl (2-amino-4,5-dichlorophenyl)carbamate exerts its effects involves the interaction with biological macromolecules such as proteins and nucleic acids . The compound can form covalent bonds with these macromolecules, leading to changes in their structure and function . The molecular targets include enzymes involved in metabolic pathways, where the compound acts as an inhibitor .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (2-amino-4,5-dichlorophenyl)carbamate is unique due to the

Properties

Molecular Formula

C11H14Cl2N2O2

Molecular Weight

277.14 g/mol

IUPAC Name

tert-butyl N-(2-amino-4,5-dichlorophenyl)carbamate

InChI

InChI=1S/C11H14Cl2N2O2/c1-11(2,3)17-10(16)15-9-5-7(13)6(12)4-8(9)14/h4-5H,14H2,1-3H3,(H,15,16)

InChI Key

YXOAVPVMMQLKMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1N)Cl)Cl

Origin of Product

United States

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